Cas no 960355-08-2 (2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone)

2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one
- 2-chloro-1-(2-isopropylpyrazolo[1,5-alpha]pyridin-3-yl)propan-1-one
- SCHEMBL653193
- 2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone
- 960355-08-2
- VWSIWZSTGUBASV-UHFFFAOYSA-N
- 1-Propanone, 2-chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-
- 2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone
-
- Inchi: 1S/C13H15ClN2O/c1-8(2)12-11(13(17)9(3)14)10-6-4-5-7-16(10)15-12/h4-9H,1-3H3
- InChI Key: VWSIWZSTGUBASV-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1=C2C=CC=CN2N=C1C(C)C)=O
Computed Properties
- Exact Mass: 250.0872908g/mol
- Monoisotopic Mass: 250.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 34.4Ų
Experimental Properties
- Density: 1.22±0.1 g/cm3(Predicted)
- Solubility: DMSO
- pka: 0.85±0.30(Predicted)
2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone Security Information
- Storage Condition:-20°C Freezer
2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C960355-500mg |
2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone |
960355-08-2 | 500mg |
$ 729.00 | 2023-09-08 | ||
TRC | C960355-1g |
2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone |
960355-08-2 | 1g |
$ 1156.00 | 2023-09-08 | ||
TRC | C960355-250mg |
2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone |
960355-08-2 | 250mg |
$ 379.00 | 2023-09-08 | ||
TRC | C960355-1000mg |
2-Chloro-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone |
960355-08-2 | 1g |
$1154.00 | 2023-05-18 |
2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone Related Literature
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
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Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on 2-Chloro-1-2-(1-methylethyl)pyrazolo1,5-apyridin-3-yl-1-propanone
Recent Advances in the Study of 2-Chloro-1-2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl-1-propanone (CAS: 960355-08-2)
The compound 2-Chloro-1-2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl-1-propanone (CAS: 960355-08-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazolopyridine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on its synthesis, structural characterization, and biological activity, providing new insights into its mechanism of action and potential clinical applications.
One of the most notable advancements in the study of this compound is its role as a potent kinase inhibitor. Kinases are critical regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Research has demonstrated that 2-Chloro-1-2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl-1-propanone exhibits selective inhibition against specific kinase targets, making it a valuable candidate for drug development. Structural-activity relationship (SAR) studies have further elucidated the molecular interactions that underlie its inhibitory effects, paving the way for the design of more potent and selective analogs.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential in neurodegenerative diseases. Preliminary in vitro and in vivo studies suggest that it may modulate neuroinflammatory pathways, offering a novel therapeutic approach for conditions such as Alzheimer's disease and Parkinson's disease. These findings are particularly significant given the limited treatment options currently available for neurodegenerative disorders.
The synthesis of 2-Chloro-1-2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl-1-propanone has also been optimized in recent years, with researchers developing more efficient and scalable routes. These advancements have not only improved the yield and purity of the compound but have also facilitated its broader use in preclinical and clinical studies. Furthermore, the development of novel formulations, such as nanoparticle-based delivery systems, has enhanced its bioavailability and therapeutic efficacy.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as pharmacokinetics, toxicity, and off-target effects need to be thoroughly addressed in future studies. However, the growing body of research on 2-Chloro-1-2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl-1-propanone underscores its potential as a versatile and impactful molecule in the field of chemical biology and medicine. Continued exploration of its applications and mechanisms will undoubtedly contribute to the advancement of therapeutic strategies for a wide range of diseases.
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